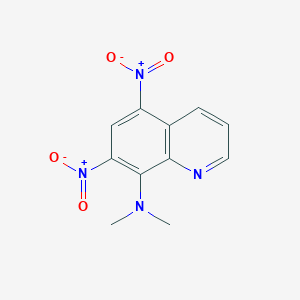

N,N-dimethyl-5,7-dinitroquinolin-8-amine

Description

N,N-Dimethyl-5,7-dinitroquinolin-8-amine is a nitro-substituted quinoline derivative characterized by two nitro groups at positions 5 and 7, a dimethylamino group at position 8, and a planar aromatic quinoline core. Nitro groups are electron-withdrawing, influencing electronic distribution and reactivity, while the dimethylamino group may enhance solubility and participate in hydrogen bonding or coordination chemistry .

Properties

IUPAC Name |

N,N-dimethyl-5,7-dinitroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-13(2)11-9(15(18)19)6-8(14(16)17)7-4-3-5-12-10(7)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEHUYPODDIQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5,7-dinitroquinolin-8-amine typically involves multi-step reactions starting from readily available precursors The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

Reduction: Hydrogen gas, palladium on carbon; room temperature to moderate temperatures.

Substitution: Nucleophiles such as amines, thiols; solvents like ethanol or acetonitrile; room temperature to moderate temperatures.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: N,N-dimethyl-5,7-diaminoquinolin-8-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-5,7-dinitroquinolin-8-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression and cellular functions. The presence of nitro groups can also contribute to the generation of reactive oxygen species, which can induce oxidative stress and cell damage.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Trifluoroacetyl Groups

N,N-Dimethyl-5,7-bis(trifluoroacetyl)-8-quinolylamine

- Structure : Features trifluoroacetyl groups at positions 5 and 7 instead of nitro groups.

- Reactivity: Undergoes aromatic nucleophilic substitutions (N-N, N-S, N-O exchanges) with amines, thiols, and alcohols, facilitating the synthesis of fused heterocycles like pyrroloquinolines .

N,N-Dimethyl-5,7-dinitroquinolin-8-amine (Inferred Properties):

- Expected to exhibit slower nucleophilic substitution due to reduced electrophilicity compared to trifluoroacetyl analogs. Nitro groups may stabilize the aromatic system, reducing ring-opening reactions.

Positional Isomerism: Nitro Group Placement

N-Methyl-8-nitroquinolin-7-amine

- Structure: Nitro group at position 8 and methylamino group at position 5.

- Synthesis : Prepared via nitration and methylation steps, with yields up to 31% .

- Applications: Limited data, but positional isomerism alters electronic properties and biological target interactions compared to 5,7-dinitro derivatives.

Key Insight: The 5,7-dinitro configuration in the target compound may enhance steric hindrance and π-π stacking interactions compared to mono-nitro isomers.

Halogen-Substituted Analogs: Chloro Derivatives

5,7-Dichloroquinolin-8-amine

Partially Saturated Derivatives: Tetrahydroquinolines

5,6,7,8-Tetrahydroquinolin-8-amine Derivatives

- Structure: Saturated six-membered ring with an amino group at position 7.

- Properties : Reduced aromaticity increases flexibility and alters pharmacokinetic properties (e.g., bioavailability) .

Key Difference: The fully aromatic quinoline core in the target compound likely enhances stability and planar stacking interactions compared to tetrahydro analogs.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the common synthetic methodologies for preparing N,N-dimethyl-5,7-dinitroquinolin-8-amine?

- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution or condensation reactions. For example, a nucleophilic N-N exchange reaction with dimethylamine derivatives under reflux conditions in polar aprotic solvents (e.g., acetone) has been reported for structurally similar quinoline analogs. This method typically involves activating the nitroquinoline core with electron-withdrawing groups (e.g., trifluoroacetyl) to facilitate substitution . For detailed protocols, refer to studies on analogous compounds, such as the synthesis of 5,7-bis(trifluoroacetyl)-8-quinolylamine derivatives, which highlight reaction optimization with potassium carbonate (K₂CO₃) as a base and controlled stoichiometry .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Provides precise 3D structural data, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, studies on halogenated quinoline derivatives resolved planar quinoline frameworks and halogen-halogen contacts .

- NMR spectroscopy : Key for confirming substitution patterns and amine proton environments. ¹H and ¹³C NMR data are critical for distinguishing between regioisomers in nitroquinoline derivatives .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for nitro-containing compounds prone to redox side reactions .

Q. How can purity and stability be assessed during storage?

- Methodological Answer :

- HPLC with UV detection : Monitors degradation products, particularly under light or humidity exposure.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for nitro compounds .

- Recrystallization protocols : Ethanol/water mixtures are effective for purifying nitroquinoline derivatives, as demonstrated in analogous studies .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of nitro groups in coordination chemistry?

- Methodological Answer : Nitro groups act as electron-withdrawing ligands, stabilizing transition metal complexes (e.g., Cu²⁺, Fe³⁺) through resonance effects. Studies on 8-hydroxyquinoline analogs reveal that nitro substituents enhance metal-binding affinity by increasing the acidity of adjacent hydroxyl or amine groups. For example, in 5,7-dichloro-8-hydroxyquinoline derivatives, nitro groups facilitate chelation with metals, forming stable complexes with applications in catalysis or materials science . To resolve contradictions in coordination behavior, combine spectroscopic data (e.g., UV-Vis, EPR) with computational modeling (DFT) .

Q. How can computational tools predict the compound’s photophysical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic transitions, including charge-transfer states influenced by nitro groups. For example, PubChem’s InChI key and SMILES data enable accurate molecular orbital simulations .

- Database mining : Platforms like PISTACHIO and REAXYS provide reaction feasibility predictions, particularly for nitro reduction pathways .

Q. What strategies address contradictory data in biological activity studies?

- Methodological Answer :

- Dose-response assays : Validate cytotoxicity or antimicrobial activity across multiple cell lines (e.g., cancer vs. normal cells).

- Metabolomic profiling : Identifies off-target effects, such as unintended interactions with cellular nitroreductases.

- Comparative studies : Cross-reference with structurally related compounds (e.g., 5-chloroquinolin-8-amine) to isolate nitro-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.